

Chemical properties and structure of 1-(4-Methoxycinnamoyl)pyrrole

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Compound of Interest

Compound Name: 1-(4-Methoxycinnamoyl)pyrrole

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An In-depth Technical Guide to 1-(4-Methoxycinnamoyl)pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methoxycinnamoyl)pyrrole is a naturally occurring compound found in *Piper nigrum* L. [1]. As a derivative of both pyrrole and cinnamic acid, it holds potential for significant biological activity, drawing interest from the fields of medicinal chemistry and drug development. Pyrrole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic route of **1-(4-Methoxycinnamoyl)pyrrole**. It also explores its potential biological activities and associated signaling pathways based on the known effects of structurally related molecules.

Chemical Structure and Properties

1-(4-Methoxycinnamoyl)pyrrole possesses a central pyrrole ring N-acylated with a 4-methoxycinnamoyl group. This structure combines the electron-rich aromatic character of the pyrrole ring with the conjugated system of the cinnamoyl moiety.

Chemical Structure:

Table 1: Chemical and Physical Properties of **1-(4-Methoxycinnamoyl)pyrrole**

Property	Value	Source/Reference
IUPAC Name	1-((2E)-3-(4-methoxyphenyl)prop-2-enoyl)-1H-pyrrole	N/A
CAS Number	736140-70-8	[1]
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[1]
Molecular Weight	227.26 g/mol	[1]
Appearance	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]
Natural Source	Piper nigrum L.	[1]
Storage	Store at 2-8°C. For long-term storage, aliquots in DMSO can be stored at -20°C for up to two weeks.	[1]

Spectroscopic Data (Predicted)

While experimental spectra for **1-(4-Methoxycinnamoyl)pyrrole** are not readily available in the public domain, the following tables provide predicted chemical shifts for ¹H and ¹³C NMR, characteristic IR absorption bands, and an expected mass spectrometry fragmentation pattern based on the analysis of its constituent functional groups and data from similar compounds.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.7 (d, J ≈ 15.5 Hz)	Doublet	1H	Cinnamate H-β
~7.5 (d, J ≈ 8.5 Hz)	Doublet	2H	Aromatic H (ortho to -CH=CH)
~7.0-7.2 (m)	Multiplet	2H	Pyrrole H-α
~6.9 (d, J ≈ 8.5 Hz)	Doublet	2H	Aromatic H (ortho to -OCH ₃)
~6.5 (d, J ≈ 15.5 Hz)	Doublet	1H	Cinnamate H-α
~6.2-6.4 (m)	Multiplet	2H	Pyrrole H-β
3.85 (s)	Singlet	3H	-OCH ₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~165	C=O (Amide)
~161	Aromatic C-OCH ₃
~145	Cinnamate C-β
~130	Aromatic C (ortho to -CH=CH)
~127	Aromatic C (ipso)
~122	Pyrrole C-α
~118	Cinnamate C-α
~115	Aromatic C (ortho to -OCH ₃)
~112	Pyrrole C-β
~55.5	-OCH ₃

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Vibration
~3100-3000	C-H stretch (Aromatic/Vinylic)
~2950-2850	C-H stretch (Aliphatic -OCH ₃)
~1680-1660	C=O stretch (Amide I)
~1600, 1510, 1450	C=C stretch (Aromatic/Vinylic)
~1250	C-O stretch (Aryl ether)
~1170	C-N stretch
~980	=C-H bend (trans-alkene)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Fragment
227	[M] ⁺
161	[M - C ₄ H ₄ N] ⁺ (Loss of pyrrole)
134	[CH=CHC ₆ H ₄ OCH ₃] ⁺
121	[C ₆ H ₄ OCH ₃] ⁺
67	[C ₄ H ₅ N] ⁺ (Pyrrole)

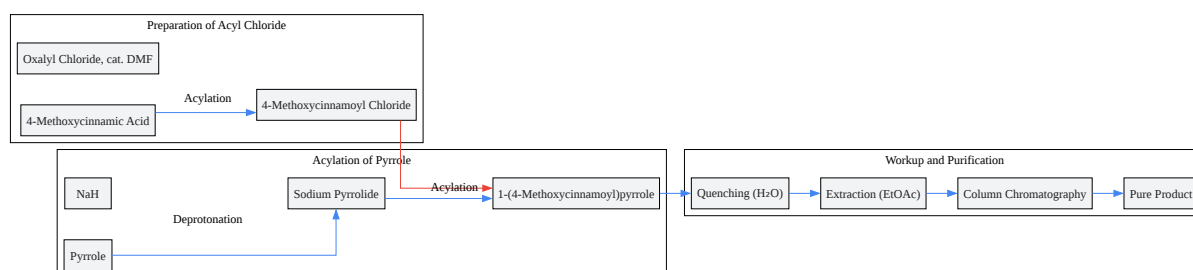
Synthesis Protocol

A plausible and efficient method for the synthesis of **1-(4-Methoxycinnamoyl)pyrrole** is the acylation of pyrrole with 4-methoxycinnamoyl chloride. This is a standard procedure for the formation of N-acylpyrroles.

Experimental Protocol: Synthesis of **1-(4-Methoxycinnamoyl)pyrrole**

- Preparation of 4-Methoxycinnamoyl Chloride:

- To a solution of 4-methoxycinnamic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0°C.
- Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
- Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 4-methoxycinnamoyl chloride, which can be used directly in the next step.
- Acylation of Pyrrole:
 - Dissolve pyrrole (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.
 - Add a strong base such as sodium hydride (NaH) (1.1 equivalents) portion-wise and stir the mixture for 30 minutes at 0°C to form the sodium salt of pyrrole.
 - Add a solution of 4-methoxycinnamoyl chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Quench the reaction by the slow addition of water.
 - Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield **1-(4-Methoxycinnamoyl)pyrrole**.



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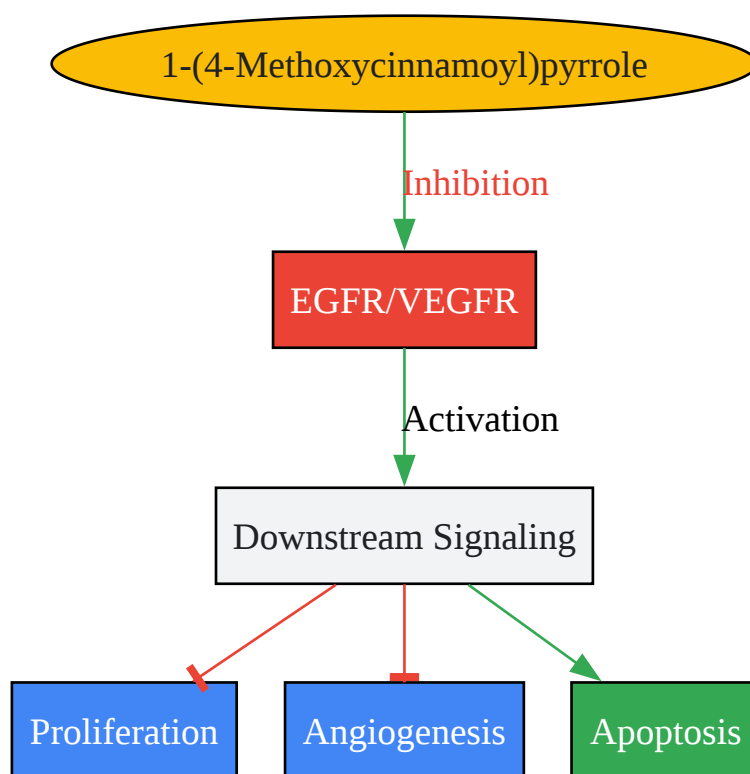
Caption: Synthetic workflow for **1-(4-Methoxycinnamoyl)pyrrole**.

Potential Biological Activities and Signaling Pathways

While specific biological data for **1-(4-Methoxycinnamoyl)pyrrole** is limited, the activities of related pyrrole derivatives suggest potential anticancer and anti-inflammatory properties.

Anticancer Activity

Pyrrole derivatives have been identified as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis.



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Caption: Postulated anticancer mechanism via EGFR/VEGFR inhibition.

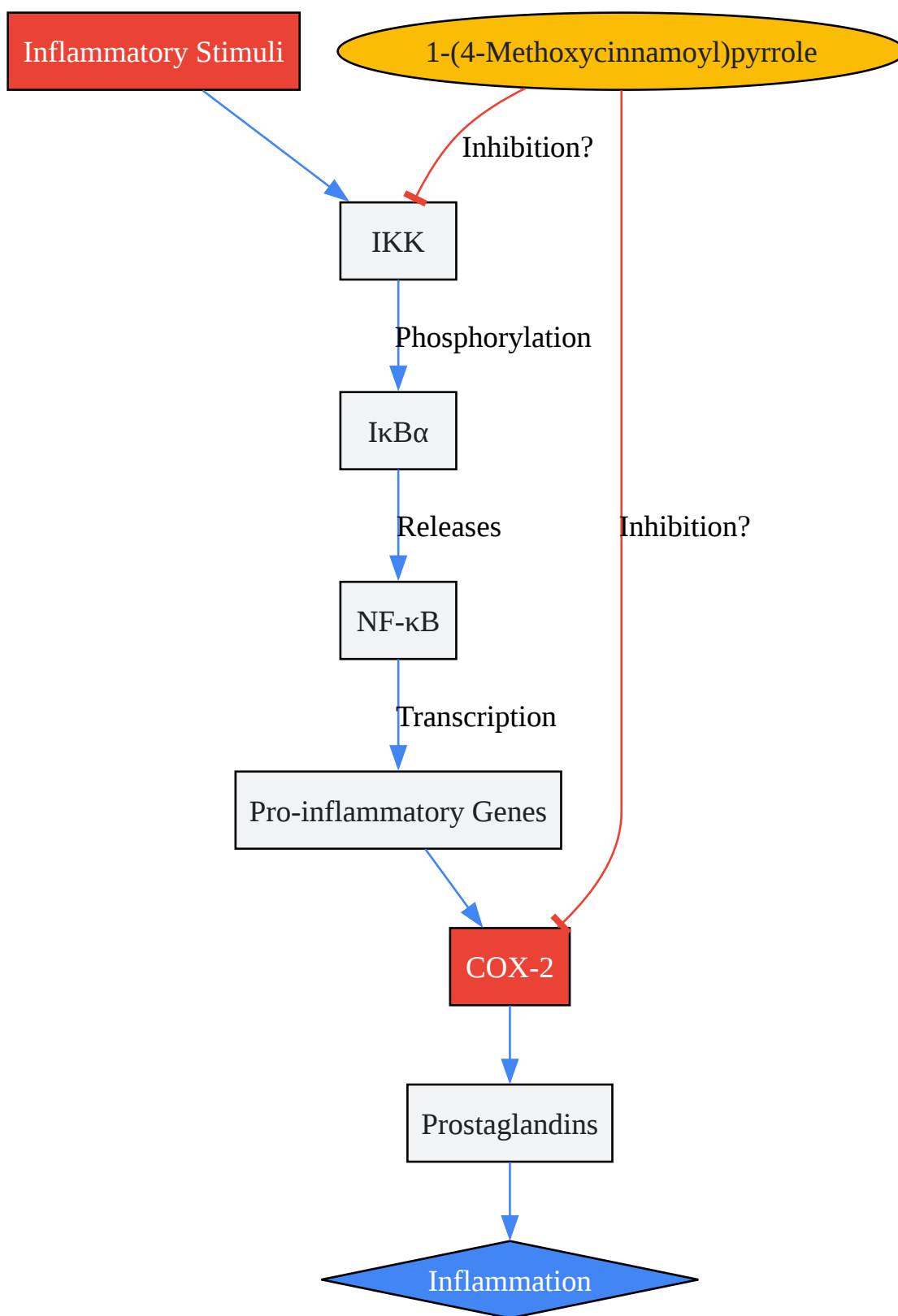
Experimental Protocol: MTT Assay for Cytotoxicity

- Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **1-(4-Methoxycinnamoyl)pyrrole** (e.g., 0.1, 1, 10, 50, 100 μ M) and a vehicle control (DMSO) for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Activity

Many pyrrole-containing compounds exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.



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Caption: Potential anti-inflammatory mechanisms of action.

Experimental Protocol: COX Inhibition Assay

- Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.
- Compound Incubation: Pre-incubate the enzymes with various concentrations of **1-(4-Methoxycinnamoyl)pyrrole** and a vehicle control.
- Substrate Addition: Initiate the reaction by adding arachidonic acid.
- Prostaglandin Measurement: After a set incubation period, measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
- Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

1-(4-Methoxycinnamoyl)pyrrole is a molecule of interest due to its natural origin and the established biological activities of its constituent chemical moieties. While specific experimental data for this compound remains to be fully elucidated, this guide provides a solid foundation for researchers by outlining its chemical properties, a plausible synthetic route, and testable hypotheses regarding its potential anticancer and anti-inflammatory activities and mechanisms. Further investigation into this compound is warranted to fully explore its therapeutic potential.

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References

- 1. 1-(4-Methoxycinnamoyl)pyrrole | CAS:736140-70-8 | Manufacturer ChemFaces [chemfaces.com]
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